
6-(Trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one
Overview
Description
6-(Trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one, also known as 6-TFMP, is an organic compound with a unique structure and properties. It has a wide range of applications in the fields of organic chemistry, biochemistry, and medicine. 6-TFMP is a versatile organic compound that has been studied extensively for its diverse range of applications.
Scientific Research Applications
Synthesis and Chemical Properties
6-(Trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one serves as a scaffold for synthesizing various substituted and ring-fused pyridazinone systems. It is utilized in sequential nucleophilic aromatic substitution processes. The nature of the nucleophile and substituents attached to the pyridazinone ring can influence the regioselectivity of nucleophilic substitution, leading to a variety of polyfunctional systems. Such processes have potential applications in drug discovery (Pattison et al., 2009).
Pharmacological Applications
Some derivatives of 6-(Trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one have been synthesized and evaluated for their antihypertensive activities. Specific compounds in this category showed promising results in non-invasive antihypertensive activity measurements (Siddiqui et al., 2010).
Crystallography and Spectroscopy
Research on 6-(Trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one includes its characterization through various techniques like X-ray crystallography, vibrational spectroscopy, and thermal analysis. These studies aid in understanding the molecular geometry, vibrational frequencies, and thermal stability of its derivatives (Daoui et al., 2021).
Solubility and Solvation Behavior
Understanding the solubility and thermodynamic/solvation behavior of this compound in different solvent mixtures is crucial, especially in pharmaceutical applications. Studies have shown varied solubility in different mixtures, providing insights into its physical and chemical behavior in various environments (Shakeel et al., 2017).
Anticonvulsant and Muscle Relaxant Activities
In pharmaceutical research, some derivatives of 6-(Trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one have been synthesized and tested for anticonvulsant and muscle relaxant activities. These studies are crucial for developing new therapeutic agents (Sharma et al., 2013).
Bioactivity Assays
The compound and its derivatives have been assessed for bioactivity using methods like the brine shrimp lethality assay. This provides a preliminary indication of the potential therapeutic applications of the compound (Asif, 2013).
properties
IUPAC Name |
3-(trifluoromethyl)-4,5-dihydro-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N2O/c6-5(7,8)3-1-2-4(11)10-9-3/h1-2H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJGACGPBDXVCGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NN=C1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80678246 | |
| Record name | 6-(Trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one | |
CAS RN |
628332-15-0 | |
| Record name | 6-(Trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{3-[(Oxan-4-yloxy)methyl]phenyl}methanamine](/img/structure/B1422279.png)
![6-ethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B1422280.png)
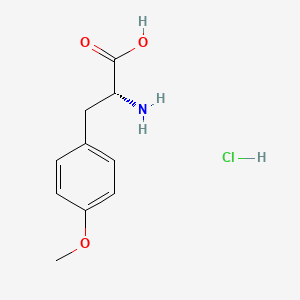

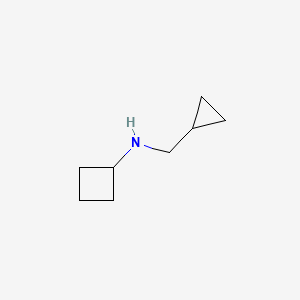


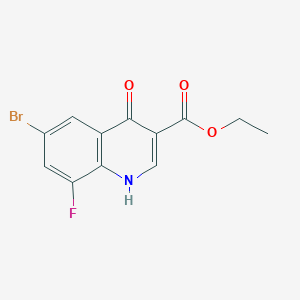
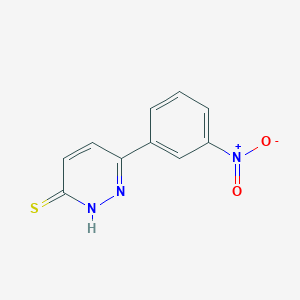


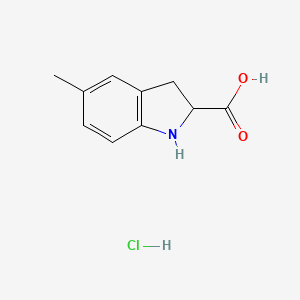
![2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine-4-carboximidamide hydrochloride](/img/structure/B1422298.png)
![6,8-Dichloro-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B1422301.png)